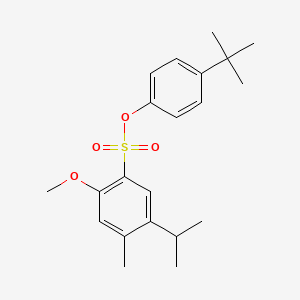
1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as DBMPP, is an organic compound that has been used in research for its ability to form a stable complex with metal ions. DBMPP’s ability to form a complex with metal ions makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
DBMPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DBMPP has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory compounds. In biochemistry, DBMPP has been used to study the interactions between metal ions and proteins. In pharmacology, DBMPP has been used in the development of new drugs and drug delivery systems.
作用机制
DBMPP is able to form a stable complex with metal ions, which is the basis of its mechanism of action. The formation of the complex between DBMPP and the metal ions is a reversible process, meaning that the complex can be broken down and re-formed. This allows DBMPP to act as an inhibitor of certain enzymes, such as COX-2. Additionally, DBMPP can act as a chelator, meaning that it can bind to and sequester metal ions, which can be beneficial in drug delivery systems.
Biochemical and Physiological Effects
DBMPP has been shown to have a variety of biochemical and physiological effects. In terms of biochemistry, DBMPP has been shown to inhibit the activity of certain enzymes, such as COX-2. In terms of physiology, DBMPP has been shown to reduce inflammation and pain, which can be beneficial for the treatment of certain medical conditions. Additionally, DBMPP has been shown to have antioxidant properties, which can be beneficial for the prevention of certain diseases.
实验室实验的优点和局限性
The main advantage of using DBMPP in lab experiments is its ability to form a stable complex with metal ions. This makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, DBMPP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using DBMPP in lab experiments, such as its potential to cause irritation of the skin and eyes and its potential to cause respiratory irritation.
未来方向
There are many potential future directions for research involving DBMPP. One possible direction is the development of new drugs and drug delivery systems using DBMPP as a chelator. Additionally, further research into the biochemical and physiological effects of DBMPP could be beneficial for the development of new treatments for various medical conditions. Finally, further research into the mechanism of action of DBMPP could be beneficial for the development of new inhibitors of certain enzymes, such as COX-2.
合成方法
The synthesis of DBMPP can be achieved through a series of steps. The first step involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of an aqueous base, such as sodium hydroxide. This reaction produces 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. The second step involves the removal of the excess water from the reaction mixture, which can be achieved through the use of a rotary evaporator. The third step involves the recrystallization of the product from a mixture of ethanol and water.
属性
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILEIUHFMUWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)




